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Compound of Interest

Compound Name: trans-2,3-Epoxybutane

CAS No.: 21490-63-1

Cat. No.: B1582861 Get Quote

Executive Summary
trans-2,3-Epoxybutane (also known as (2R,3R)- or (2S,3S)-2,3-dimethyloxirane) is a

fundamental

-symmetric building block used to install anti-vicinal dimethyl stereocenters. While effective, its
utility is often compromised by its high volatility (bp 54 °C), handling difficulties, and moderate
reactivity toward weak nucleophiles.

This guide evaluates high-performance alternatives, focusing on Cyclic Sulfates as the superior

"drop-in" replacement for nucleophilic opening, and Sharpless Epoxy-Alcohols as a functional

alternative for complex scaffold construction.
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Synthon
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)

Atom
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Cost
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Primary
Use Case

trans-2,3-

Epoxybutane
Volatile Liquid Baseline (1.0) High (100%) Moderate

General

alkylation;

Gas-phase

reactions.

Cyclic Sulfate

(2,3-BD)

Crystalline

Solid

High (~100-

1000x)
Moderate High

Difficult

nucleophiles;

Solid-phase

handling.

Sharpless

Epoxy-

Alcohol

Liquid/Oil
High

(Directed)
High Very High

Complex

natural

product

synthesis;

Regiocontrol.

Cyclic

Sulfamidate
Solid High Moderate Moderate

Synthesis of

chiral

amines/diami

nes.

Primary Alternative: Cyclic Sulfates (The "Super-
Epoxide")
The cyclic sulfate of 2,3-butanediol is the most direct stereochemical and mechanistic

alternative to trans-2,3-epoxybutane. It acts as an "activated epoxide," reacting with

nucleophiles to yield the same anti-stereochemistry (via

inversion) but with significantly faster kinetics.

Mechanistic Advantage
The driving force for epoxide opening is ring strain (~27 kcal/mol). Cyclic sulfates possess

similar ring strain but offer a vastly superior leaving group: the sulfate monoester anion (

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1582861?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582861?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


) compared to the alkoxide (

) generated from epoxides.

Synthesis & Protocol
Unlike the volatile epoxide, the cyclic sulfate is typically a stable, crystalline solid. It is

synthesized from chiral 2,3-butanediol (derived from tartrate reduction or fermentation).

Experimental Protocol: Synthesis of (2R,3R)-2,3-Butanediol Cyclic
Sulfate
Reagents: (2R,3R)-2,3-Butanediol (1.0 equiv), Thionyl Chloride (

, 1.2 equiv),

(cat.),

(1.5 equiv).

Step 1: Cyclic Sulfite Formation[1]

Dissolve (2R,3R)-2,3-butanediol (10 mmol) in

(or DCM).

Add

(12 mmol) dropwise at 0 °C, then reflux for 30 min.

Concentrate in vacuo to yield the cyclic sulfite (quantitative).

Step 2: Oxidation to Cyclic Sulfate

Dissolve the crude sulfite in

(1:1, 20 mL).

Add

(0.1 mol%) and
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(15 mmol).

Stir vigorously at 0 °C for 1 hour.

Workup: Extract with

, wash with water/brine, dry over

, and filter through a pad of silica gel to remove Ru species.

Result: White crystalline solid. Store in a desiccator.

Safety Note: Ruthenium tetroxide is volatile and toxic. Perform oxidation in a well-ventilated

fume hood.

Secondary Alternative: Sharpless Epoxy-Alcohols
When the target molecule requires further functionalization beyond the methyl groups, the

Sharpless epoxide (derived from crotyl alcohol) is the industry standard. It provides a "handle"

(the hydroxyl group) for directed opening, solving regioselectivity issues inherent in non-

symmetric analogs.

Comparative Workflow Visualization
The following diagram illustrates the divergent pathways for generating anti-vicinal centers

using the Epoxide vs. Cyclic Sulfate vs. Sharpless routes.
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Tartrate (Chiral Pool) (2R,3R)-2,3-ButanediolReduction (LiAlH4)

trans-2,3-Epoxybutane
(Volatile Liquid)

1. MsCl
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(Crystalline Solid)

1. SOCl2
2. RuCl3/NaIO4

Anti-Vicinal Product
(Nu-C-C-OH)

Nu- (Slow, requires activation)

Nu- (Fast, no activation)
Then H3O+

Sharpless Epoxy-Alcohol
(Functionalized)

Nu- (Directed, Regioselective)

Crotyl Alcohol Ti(OiPr)4 / DET / TBHP

Click to download full resolution via product page

Figure 1: Synthetic pathways to anti-vicinal stereocenters. Note the Cyclic Sulfate pathway

offers a more reactive, solid-state intermediate derived from the same chiral pool.

Technical Deep Dive: Reactivity & Kinetics
Nucleophilic Opening Profile
The cyclic sulfate reacts with nucleophiles (

) via an

mechanism at the carbon center. The leaving group is the sulfate anion, which remains
attached as a mono-alkyl sulfate until acid hydrolysis.

Reaction Scheme:
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Parameter Epoxide Opening Cyclic Sulfate Opening

Leaving Group
Alkoxide (

)

Sulfate (

)

Activation Often requires Lewis Acid Self-activated

Nucleophiles

Strong (

,

)

Weak (

,

,

) & Strong

Regioselectivity Steric/Electronic control Steric control (often enhanced)

Byproducts None (Atom economical) (after hydrolysis)

Case Study: Azide Opening
Epoxide: Reaction of trans-2,3-epoxybutane with

typically requires

buffering, high temperatures, or Lewis acid catalysts (e.g.,

) and long reaction times (12-24h).

Cyclic Sulfate: Reaction with

in acetone/water proceeds at room temperature or mild heating within 1-2 hours, often with
quantitative yield.

Strategic Recommendations
When to use Cyclic Sulfates:

Weak Nucleophiles: When introducing halides (

), azides (
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), or carboxylates (

).

Stoichiometric Precision: Because the sulfate is a weighable solid, it allows for precise

stoichiometry, unlike the volatile epoxide which often requires excess.

Purification: Intermediate alkyl sulfates are water-soluble/polar, allowing easy separation of

non-polar impurities before the final hydrolysis step.

When to stick with Epoxides:
Atom Economy: If waste generation (sulfuric acid) is a critical process mass intensity (PMI)

concern.

Strong Nucleophiles: With powerful nucleophiles like Grignards or Lithiates, the reactivity

difference is less critical, and the epoxide's atom economy prevails.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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